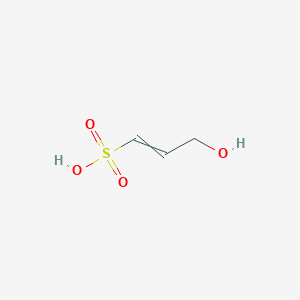
1-Propene-1-sulfonic acid, 3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyprop-1-ene-1-sulfonic acid is an organic compound with the molecular formula C3H6O4S It is characterized by the presence of a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyprop-1-ene-1-sulfonic acid can be synthesized through the reaction of allyl alcohol with bisulfite in the presence of oxygen. The reaction typically occurs under boiling conditions, and the yields can be improved by using a neutral or slightly alkaline sulfite solution. The presence of finely divided oxygen or oxygen-containing gases, such as air, or substances capable of releasing oxygen, like peroxides or oxidizing agents, can further enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of 3-hydroxyprop-1-ene-1-sulfonic acid involves the continuous neutralization of the alkali freed during the reaction by adding an acid, preferably sulfuric acid. This process ensures that the reaction proceeds smoothly and yields a high amount of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyprop-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of sulfonates.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-Hydroxyprop-1-ene-1-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxyprop-1-ene-1-sulfonic acid involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Propene-1-sulfonic acid, 3-hydroxy-
- 1-Hydroxyprop-2-ene-3-sulfonic acid
Uniqueness
3-Hydroxyprop-1-ene-1-sulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and sulfonic acid groups on a propene backbone makes it a versatile compound with a wide range of applications .
Properties
IUPAC Name |
3-hydroxyprop-1-ene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-2-1-3-8(5,6)7/h1,3-4H,2H2,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLUSBSEZKNHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(=O)(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710506 |
Source


|
| Record name | 3-Hydroxyprop-1-ene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63145-09-5 |
Source


|
| Record name | 3-Hydroxyprop-1-ene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














